molecular formula C19H18N4O7 B117586 Futalosine CAS No. 210644-32-9

Futalosine

Cat. No. B117586
M. Wt: 414.4 g/mol
InChI Key: VEDWXCWBMDQNCV-SCFUHWHPSA-N
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Description

Futalosine is a member of inosines and a natural product found in Streptomyces . It has a molecular formula of C19H18N4O7 and a molecular weight of 414.4 g/mol .


Synthesis Analysis

Futalosine is synthesized from inosine . The process involves the addition of the adenosyl radical to the double bond of 3-[(1-carboxyvinyl)oxy]benzoic acid .


Molecular Structure Analysis

The IUPAC name of Futalosine is 3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid . The InChI and SMILES strings provide more details about its molecular structure .


Chemical Reactions Analysis

Futalosine is involved in the biosynthesis of menaquinone, an essential cofactor in the electron-transfer pathway for bacteria . It is synthesized from chorismate using either the well-known canonical pathway or the futalosine pathway .


Physical And Chemical Properties Analysis

Futalosine has a molecular weight of 414.4 g/mol . More detailed physical and chemical properties may be available in specialized databases or literature.

Scientific Research Applications

Synthesis and Biosynthetic Pathway

  • Synthesis of Futalosine : Futalosine is synthesized in a seven-step process from inosine, which facilitates further studies on menaquinone biosynthesis in pathogenic bacteria. This synthesis enables deeper exploration of futalosine's role in bacterial processes (Li & Tanner, 2010).

  • Menaquinone Biosynthesis : Futalosine is an integral intermediate in the alternative biosynthetic pathway of menaquinone in various bacteria, including pathogenic strains. This pathway differs significantly from the classical pathway, providing a unique angle for studying bacterial metabolism and potential antibiotic targets (Hiratsuka et al., 2009).

Enzymatic Properties

  • Enzymatic Analysis of Futalosine Hydrolase : Detailed study of futalosine hydrolase, an enzyme crucial in the futalosine pathway, reveals specific substrate requirements and optimal conditions for its activity. This information is valuable for understanding bacterial metabolic pathways and developing targeted antibiotics (Hiratsuka et al., 2009).

  • Structure of Helicobacter pylori Methylthioadenosine Nucleosidase : The elucidation of the crystal structure of this enzyme, which acts on futalosine in the biosynthesis of menaquinone, provides a foundation for designing specific inhibitors targeting the futalosine pathway, potentially leading to new antibiotics (Kim et al., 2014).

Alternative Pathways and Diversity

  • Diversity in the Futalosine Pathway : Research has revealed variations in the futalosine pathway among different bacterial species. This diversity offers opportunities for developing species-specific antibiotics, particularly against Helicobacter pylori (Arakawa et al., 2010).

  • Role in Early Prokaryote Evolution : The futalosine pathway's presence in a broad range of prokaryotic phyla suggests its importance in early prokaryote evolution. This understanding could influence the development of antibiotics and the study of prokaryotic metabolism (Zhi et al., 2014).

Antibacterial Strategies

  • Targeting Menaquinone Biosynthesis : Exploring inhibitors that specifically target the futalosine pathway in menaquinone biosynthesis opens up possibilities for creating narrow-spectrum antibiotics. This is particularly relevant for pathogens like Helicobacter pylori, where conventional treatments may be ineffective (Ogasawara & Dairi, 2019).

  • Inhibitors of Futalosine Pathway Enzymes : Identifying specific inhibitors of enzymes in the futalosine pathway could lead to the development of new antibiotics, as these enzymes are crucial for the survival of certain bacteria (Joshi et al., 2019).

properties

IUPAC Name

3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWXCWBMDQNCV-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438759
Record name futalosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Futalosine

CAS RN

210644-32-9
Record name futalosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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